![molecular formula C26H25ClN4O4 B2674252 N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(2-oxo-2-(p-tolylamino)ethyl)-3,4-dihydroquinoxalin-1(2H)-yl)acetamide CAS No. 1101134-84-2](/img/structure/B2674252.png)
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(2-oxo-2-(p-tolylamino)ethyl)-3,4-dihydroquinoxalin-1(2H)-yl)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(2-oxo-2-(p-tolylamino)ethyl)-3,4-dihydroquinoxalin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H25ClN4O4 and its molecular weight is 492.96. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Activation
Chloroacetamide herbicides, such as acetochlor and metolachlor, undergo complex metabolic activations in both human and rat liver microsomes. These activations involve the formation of DNA-reactive dialkylbenzoquinone imine through a series of oxidative steps. This pathway suggests potential bioactivation mechanisms that could be relevant for compounds with similar structures, indicating their reactivity and potential biological interactions (Coleman et al., 2000).
Chemical Reactivity and Structural Studies
Quinoxaline derivatives, closely related to the compound , have been explored for their chemical reactivity and potential applications in medicinal chemistry. For instance, the synthesis and antimalarial activity of certain quinoxalines highlight the significance of structural modifications in enhancing biological activity. These studies underscore the importance of the quinoxaline moiety and its derivatives in drug design and development (Werbel et al., 1986).
Adsorption and Soil Interaction
Research on chloroacetamide herbicides has also shed light on their adsorption characteristics and interactions with soil, which could inform environmental impact assessments of chemically related compounds. The adsorption behaviors of alachlor and metolachlor, for instance, are influenced by soil properties, suggesting that similar compounds might exhibit distinct environmental mobility and degradation profiles (Peter & Weber, 1985).
Potential Applications in Corrosion Inhibition
A theoretical study on quinoxalines as corrosion inhibitors suggests that certain quinoxaline derivatives could serve as effective corrosion inhibitors for metals in acidic environments. This application is particularly relevant for industries seeking to mitigate corrosion through the use of organic inhibitors, demonstrating the versatility of quinoxaline derivatives in various fields (Zarrouk et al., 2014).
properties
IUPAC Name |
2-[4-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-3-oxo-1,2-dihydroquinoxalin-2-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN4O4/c1-16-7-10-18(11-8-16)28-24(32)14-21-26(34)31(22-6-4-3-5-19(22)29-21)15-25(33)30-20-13-17(27)9-12-23(20)35-2/h3-13,21,29H,14-15H2,1-2H3,(H,28,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMVSRQDNDZVMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=CC=CC=C3N2)CC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(2-oxo-2-(p-tolylamino)ethyl)-3,4-dihydroquinoxalin-1(2H)-yl)acetamide |
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